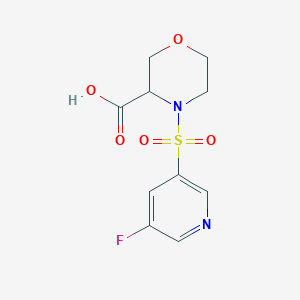![molecular formula C10H11N3S B7581129 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclopropyl-containing compound that has a pyrazine ring and a nitrile group. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is not fully understood. However, it is believed to inhibit the activity of specific enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It is also believed to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses in vitro. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have a neuroprotective effect. In addition, it has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile in lab experiments is its ability to inhibit the growth of cancer cells and viruses. It also has a neuroprotective effect, which makes it a potential therapeutic agent for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, its low solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential therapeutic effect for the treatment of neurological disorders in animal models. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, its potential use in combination with other therapeutic agents should also be investigated.
Conclusion
In conclusion, 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic effect of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-bromo-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with sodium cyanide in the presence of copper(I) iodide. This reaction leads to the formation of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile with a yield of 70-80%. Other methods include the reaction of 2-bromo-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with potassium cyanide in the presence of copper(I) iodide and the reaction of 2-chloro-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with sodium cyanide in the presence of copper(I) iodide.
Aplicaciones Científicas De Investigación
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been used in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antiviral agent due to its ability to inhibit the replication of viruses. In addition, it has been studied as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-(pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-4-3-10(1-2-10)8-14-9-7-12-5-6-13-9/h5-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRWTLUHKBRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CSC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

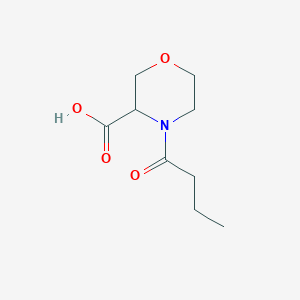
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
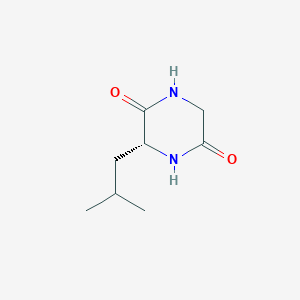
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
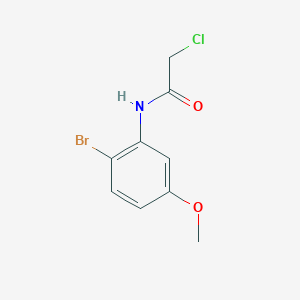

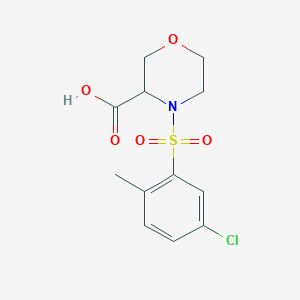
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
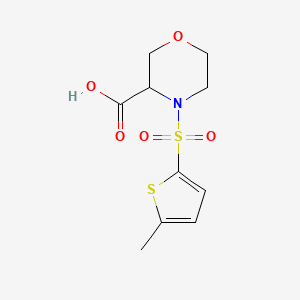
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
